molecular formula C11H8N4 B8325971 7-(4-Pyridinyl)-1,2,4-triazolo[4,3-a]pyridine

7-(4-Pyridinyl)-1,2,4-triazolo[4,3-a]pyridine

Cat. No. B8325971
M. Wt: 196.21 g/mol
InChI Key: YYISTQNYCOJLKK-UHFFFAOYSA-N
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Patent
US04550166

Procedure details

A 1.0 g portion of 2-hydrazino-4,4'-bipyridine and 50 ml of triethyl orthoformate was refluxed 18 hours, then chilled and the crystals collected. These crystals were dissolved in acetone-ethyl acetate, treated with activated carbon, filtered and the filtrate concentrated while hexane was added. Cooling gave the desired product as white crystals, mp 194°-196° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[C:7]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][N:4]=1)[NH2:2].[CH:15](OCC)(OCC)OCC>>[N:12]1[CH:13]=[CH:14][C:9]([C:7]2[CH:6]=[CH:5][N:4]3[CH:15]=[N:2][N:1]=[C:3]3[CH:8]=2)=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=NC=CC(=C1)C1=CC=NC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled
CUSTOM
Type
CUSTOM
Details
the crystals collected
DISSOLUTION
Type
DISSOLUTION
Details
These crystals were dissolved in acetone-ethyl acetate
ADDITION
Type
ADDITION
Details
treated with activated carbon
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated while hexane
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
Cooling

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=CC=2N(C=C1)C=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.